molecular formula C22H17NO2S B10812872 (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one

Cat. No.: B10812872
M. Wt: 359.4 g/mol
InChI Key: LYIJJTJVXKPFFF-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The presence of the methoxyphenyl group and the phenothiazine moiety in this compound suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the condensation of 4-methoxybenzaldehyde with 10H-phenothiazine-10-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenothiazine or methoxyphenyl moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenothiazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine moiety is known to interact with dopamine receptors, which could explain potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. This structural variation can lead to differences in pharmacokinetics, potency, and spectrum of activity.

Properties

Molecular Formula

C22H17NO2S

Molecular Weight

359.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenothiazin-10-ylprop-2-en-1-one

InChI

InChI=1S/C22H17NO2S/c1-25-17-13-10-16(11-14-17)12-15-22(24)23-18-6-2-4-8-20(18)26-21-9-5-3-7-19(21)23/h2-15H,1H3/b15-12+

InChI Key

LYIJJTJVXKPFFF-NTCAYCPXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.